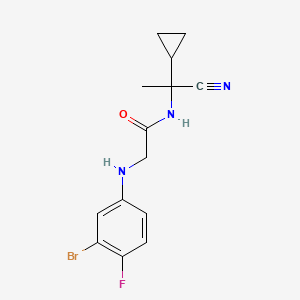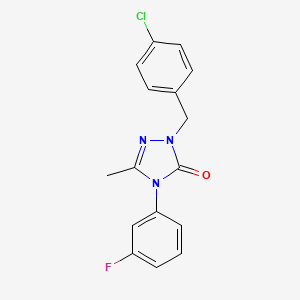
2-(4-chlorobenzyl)-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a 1,2,4-triazole ring, a chlorobenzyl group, and a fluorophenyl group. These groups are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the chlorobenzyl and fluorophenyl groups. The triazole ring is a site of high electron density and could be involved in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring, the chlorobenzyl group, and the fluorophenyl group would likely affect properties such as solubility, melting point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound has been synthesized and structurally characterized, with its crystal structures determined through X-ray diffraction. This process revealed the planarity of the molecule and its conformational details (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Microwave-Assisted Synthesis of Phthalocyanines
Phthalocyanines containing a similar structural motif have been prepared through both conventional and microwave-assisted methods. These compounds are soluble in various organic solvents and have been characterized by spectroscopic techniques (Kahveci, Özil, Kantar, Şaşmaz, Işık, & Köysal, 2007).
Antimicrobial Activity Studies
Derivatives of 1,2,4-triazole, structurally related to the compound , have been synthesized and shown to possess antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Crystal Structures and Intermolecular Interactions
The crystal structures and intermolecular interactions of triazolyl-benzimidazole compounds, which are structurally similar, have been studied. The structures are stabilized by hydrogen bonds between the amino group of the triazole and a neighboring molecule's nitrogen atom (Karayel, Özbey, Ayhan-Kılcıgil, & Kuş, 2015).
Molecular, Electronic, and Spectroscopic Analysis
A detailed analysis involving DFT calculations, including molecular electrostatic potentials and spectroscopic properties, has been performed for compounds with a similar triazole structure. These analyses help in understanding the electronic properties and potential applications of these compounds (Beytur & Avinca, 2021).
Synthesis and Physical-Chemical Properties
New derivatives of 1,2,4-triazole have been synthesized, with their physical-chemical properties extensively studied. These studies include melting point determination, elemental analysis, and NMR spectroscopy (Bihdan & Parchenko, 2018).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O/c1-11-19-20(10-12-5-7-13(17)8-6-12)16(22)21(11)15-4-2-3-14(18)9-15/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGGPJDADCTBAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


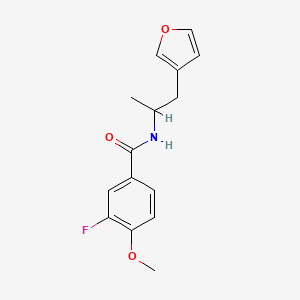
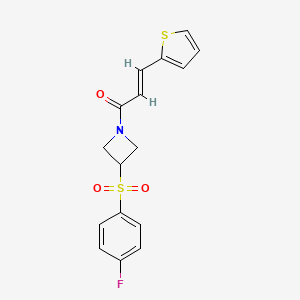
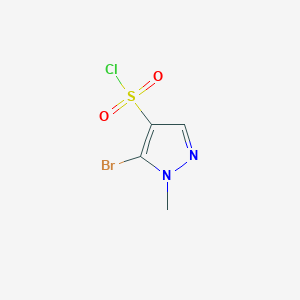
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)
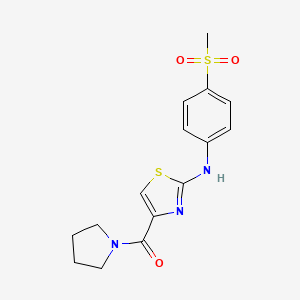
![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)


![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)


![2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2371977.png)
